3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Description
3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS: 898753-63-4) is a propiophenone derivative characterized by two distinct aromatic systems:
- A 3',4'-dimethyl-substituted propiophenone ring (positions 3' and 4' on the phenyl group).
- A 2,5-dimethylphenyl group attached to the propanone chain.
Its molecular formula is C₁₉H₂₂O, with a molecular weight of 266.38 g/mol .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-15(3)17(11-13)9-10-19(20)18-8-7-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCZQMCCBGLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644741 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-60-1 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to room temperature to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The scalability of the Friedel-Crafts acylation reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of organic materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and receptors, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The activity and properties of propiophenone derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Position: 3',4' vs. 2,5-Dimethylphenyl Chain: This group enhances lipophilicity (logP inferred to be high), which correlates with membrane permeability in agrochemicals .
- Electronic Effects: Methyl groups (electron-donating) on the propiophenone ring may reduce reactivity compared to electron-withdrawing groups (e.g., fluorine), as seen in PET-inhibiting carboxamides .
2.4 Physicochemical Properties
- Lipophilicity: The 2,5-dimethylphenyl group and dual methyl substituents on the propiophenone ring likely result in higher logP values compared to methoxy- or dioxane-containing analogs .
- Solubility: Expected to be low in aqueous media due to high hydrophobicity, similar to other methyl-substituted propiophenones .
Biological Activity
3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological mechanisms and effects is crucial for exploring its applications in pharmaceuticals and other industries.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a propiophenone backbone with specific methyl substitutions on the aromatic rings. The unique substitution pattern affects its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. The compound was shown to induce apoptosis in specific cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro. By targeting NF-kB signaling pathways, it may reduce inflammation-related damage in tissues.
- Antimicrobial Properties : In another study, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |
| 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone | 898769-35-2 | Bromine at meta position | Anticancer activity against specific cell lines |
| 4'-Iodo-3-(2,5-dimethylphenyl)propiophenone | Not listed | Iodine substituent | Potentially similar pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
